What are the chemical properties of Fenthion sulfone-d6?
What are the chemical properties of Fenthion sulfone-d6?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies related to Fenthion sulfone-d6. This deuterated analog of Fenthion sulfone serves as a crucial internal standard for the accurate quantification of its parent compound in various matrices.
Core Chemical Properties
Fenthion sulfone-d6 is a stable isotope-labeled form of Fenthion sulfone, a metabolite of the organothiophosphate insecticide Fenthion. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for analytical applications.
Quantitative Chemical Data
A summary of the key chemical and physical properties of Fenthion sulfone-d6 is presented below. It is important to note that while some properties are reported for the deuterated compound, others are extrapolated from data on the non-deuterated Fenthion sulfone due to limited availability of specific experimental data for the d6 variant.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉D₆O₅PS₂ | [1][2] |
| Molecular Weight | 316.36 g/mol | [1][2] |
| CAS Number | 2469195-97-7 | [3] |
| Synonyms | Phosphorothioic Acid O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl] ester | |
| Physical Format | Neat | |
| Storage Temperature | -20°C | |
| Shipping Temperature | Room Temperature | |
| Country of Origin | CANADA | |
| SMILES | O=S(C1=C(C)C=C(OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C=C1)(C)=O | |
| InChI | InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3 | |
| Unlabelled CAS Number | 3761-42-0 |
Metabolic Pathway of Fenthion
Fenthion undergoes extensive metabolism in various organisms, leading to the formation of several metabolites, including Fenthion sulfone. The metabolic pathway primarily involves oxidation of the thiomethyl group and the phosphorothioate group. Fenthion is first oxidized to Fenthion sulfoxide, which is then further oxidized to Fenthion sulfone. Concurrently, the P=S bond in Fenthion and its sulfoxide and sulfone metabolites can be oxidized to a P=O bond, forming the corresponding oxon analogs, which are generally more potent acetylcholinesterase inhibitors. The key enzymes involved in these transformations include cytochrome P450s and flavin-containing monooxygenases.
Metabolic pathway of Fenthion.
Experimental Protocols
Accurate quantification of Fenthion and its metabolites is critical for food safety and environmental monitoring. The following sections detail the widely adopted QuEChERS method for sample preparation and subsequent analysis by UHPLC-MS/MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or tissue)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbent mixture for the sample matrix.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, which can be directly analyzed or further diluted before injection into the UHPLC-MS/MS system.
-
QuEChERS experimental workflow.
Analytical Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the preferred analytical technique for the sensitive and selective determination of Fenthion and its metabolites due to its high resolution and specificity.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical UHPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 1 - 10 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (Fenthion sulfone-d6) to ensure accurate identification and quantification. For Fenthion sulfone, a common precursor ion is m/z 311, which fragments to product ions such as m/z 125 and m/z 109.
Logical workflow of UHPLC-MS/MS analysis.
Conclusion
Fenthion sulfone-d6 is an indispensable tool for the accurate and reliable quantification of Fenthion sulfone in complex matrices. Understanding its chemical properties, the metabolic fate of its parent compound, and the appropriate analytical methodologies are essential for researchers, scientists, and drug development professionals working in the fields of food safety, environmental science, and toxicology. The detailed protocols and diagrams provided in this guide serve as a valuable resource for implementing robust analytical methods for the monitoring of Fenthion and its metabolites.
